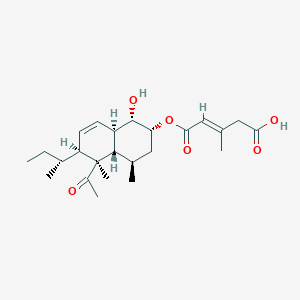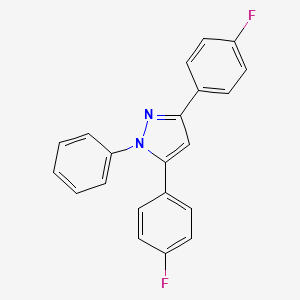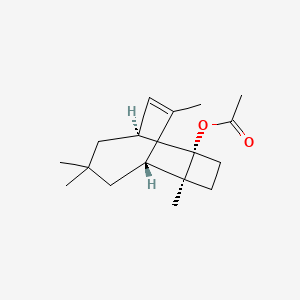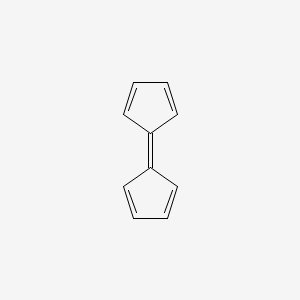
dimethyl-W84
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl-W84 is a synthetic organic compound known for its role as a selective allosteric modulator of the M2 muscarinic acetylcholine receptor. It is primarily used in neuroscience research due to its ability to modulate receptor activity, making it a valuable tool for studying the nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl-W84 is synthesized through a multi-step process involving the reaction of specific chemical precursors under controlled conditions. The synthesis typically involves the following steps:
Formation of the Isoindoline Derivative: The initial step involves the reaction of phthalic anhydride with an amine to form an isoindoline derivative.
Alkylation: The isoindoline derivative is then alkylated using a suitable alkylating agent to introduce the dimethyl groups.
Quaternization: The final step involves the quaternization of the nitrogen atoms to form the dibromide salt of this compound.
Industrial Production Methods: While the industrial production methods for this compound are not extensively documented, the synthesis generally follows the same principles as the laboratory-scale preparation, with adjustments for larger-scale production. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions: Dimethyl-W84 primarily undergoes the following types of chemical reactions:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive sites on the molecule.
Oxidation and Reduction Reactions: this compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as halides, hydroxides, and amines. Reaction conditions typically involve solvents like dimethyl sulfoxide or acetonitrile and may require heating to facilitate the reaction.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions to achieve oxidation or reduction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives of this compound, while oxidation or reduction reactions can modify the functional groups on the molecule .
Scientific Research Applications
Dimethyl-W84 has a wide range of scientific research applications, including:
Neuroscience: It is used to study the modulation of M2 muscarinic acetylcholine receptors, which play a crucial role in the nervous system.
Pharmacology: The compound is valuable for investigating the interactions between orthosteric and allosteric ligands at the muscarinic receptors.
Drug Development: this compound serves as a lead compound for developing new drugs targeting muscarinic receptors, potentially leading to treatments for neurological disorders.
Biochemistry: Researchers use this compound to explore the biochemical pathways and molecular mechanisms involving muscarinic receptors.
Mechanism of Action
Dimethyl-W84 exerts its effects by binding to the allosteric site of the M2 muscarinic acetylcholine receptor. This binding modulates the receptor’s activity by altering the affinity and efficacy of orthosteric ligands. The compound interacts with specific amino acid residues in the receptor, leading to conformational changes that enhance or inhibit receptor signaling . The molecular targets and pathways involved include the G-protein-coupled receptor signaling pathway, which is critical for various physiological processes .
Comparison with Similar Compounds
Hexamethonium: A ganglionic blocker that also interacts with muscarinic receptors but has a different mechanism of action.
Uniqueness of this compound: this compound is unique due to its high selectivity for the M2 muscarinic acetylcholine receptor and its ability to modulate receptor activity through allosteric interactions. This selectivity and mechanism of action make it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C34H48N4O4+2 |
|---|---|
Molecular Weight |
576.8 g/mol |
IUPAC Name |
6-[dimethyl-[3-(4-methyl-1,3-dioxoisoindol-2-yl)propyl]azaniumyl]hexyl-dimethyl-[3-(4-methyl-1,3-dioxoisoindol-2-yl)propyl]azanium |
InChI |
InChI=1S/C34H48N4O4/c1-25-15-11-17-27-29(25)33(41)35(31(27)39)19-13-23-37(3,4)21-9-7-8-10-22-38(5,6)24-14-20-36-32(40)28-18-12-16-26(2)30(28)34(36)42/h11-12,15-18H,7-10,13-14,19-24H2,1-6H3/q+2 |
InChI Key |
HMXRJKOINNJHNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)N(C2=O)CCC[N+](C)(C)CCCCCC[N+](C)(C)CCCN3C(=O)C4=CC=CC(=C4C3=O)C |
Synonyms |
dimethyl-W 84 dimethyl-W84 N,N'-bis(3-(1,3-dihydro-1,3-dioxo-4-methyl-2H-isoindol-2-yl)propyl)-N,N,N',N'-tetramethyl-1,6-hexanediaminium diiodide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



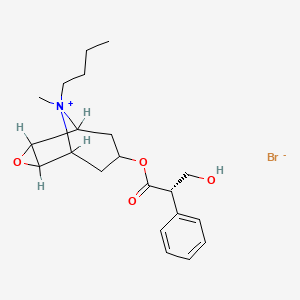
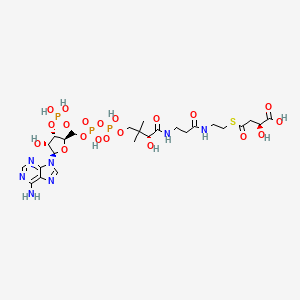
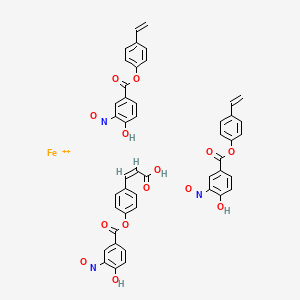

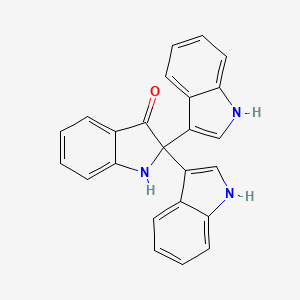

![(2R)-1-[4-[1,3-Benzothiazol-2-yl(methyl)amino]piperidin-1-yl]-3-(3,4-difluorophenoxy)propan-2-ol](/img/structure/B1251655.png)
![1-Cycloheptyl-1-[4-(4-fluoro-phenoxy)-benzyl]-3-(2,4,6-trimethyl-phenyl)-urea](/img/structure/B1251657.png)
